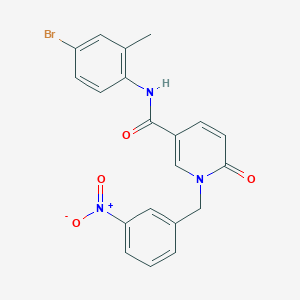
N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16BrN3O4 and its molecular weight is 442.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-2-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of various functional groups, such as bromine, nitro, and amide, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H16BrN3O4 with a molecular weight of 442.3 g/mol. Its structural complexity includes:
- Dihydropyridine core : Known for its role in calcium channel modulation.
- Bromo and nitro substituents : These groups can enhance biological activity through various mechanisms.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The nitro group and amide bond are often associated with enzyme inhibition, suggesting that this compound could inhibit specific enzymes involved in disease pathways.
- Calcium Channel Modulation : Due to its dihydropyridine structure, it may interact with calcium channels, potentially offering therapeutic effects for cardiovascular diseases.
Potential Therapeutic Applications
Research indicates that this compound could have applications in:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Anticancer Properties : The structural features may contribute to anticancer activity by targeting specific cancer cell pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Bromine substitution | Antimicrobial |
| 1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine | Nitro and fluoro groups | Anticancer |
| 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine | Chlorine and methoxy substitutions | Enzyme inhibition |
This table illustrates that while other compounds share certain structural features, the combination of bromine and nitro groups in this dihydropyridine derivative may enhance its reactivity and biological profile .
Case Studies and Research Findings
Research studies focusing on the biological activity of similar compounds provide insights into potential applications:
- Antimicrobial Studies : Dihydropyridine derivatives have been tested for antimicrobial properties against various bacterial strains. Results indicate significant inhibition zones compared to controls.
- Anticancer Research : In vitro studies demonstrated that related compounds induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell growth and survival.
- Enzyme Inhibition Studies : Preliminary assays show that compounds with similar structures exhibit competitive inhibition against certain enzymes, suggesting a pathway for drug development targeting specific diseases .
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c1-13-9-16(21)6-7-18(13)22-20(26)15-5-8-19(25)23(12-15)11-14-3-2-4-17(10-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQLCMSMDJWNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














